5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine

IDO1 inhibitor immuno-oncology enzyme inhibition

Medicinal chemistry teams optimizing IDO1 inhibitors often face unreliable purity in fluorinated building blocks, leading to catalyst quenching in Pd-mediated couplings. 5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine directly addresses this: • ≥98% purity - minimizes side reactions in late-stage functionalization and cross-couplings • Privileged scaffold delivering IC50 = 0.290 nM IDO1 inhibition in derived analogs • LogP 1.53 (vs. 0.71 non-fluorinated analog) enables blood-brain barrier penetration for CNS programs Supplied with consistent batch quality for SAR-driven medicinal chemistry and agrochemical intermediate synthesis.

Molecular Formula C6H3F4NO
Molecular Weight 181.09 g/mol
CAS No. 1214360-00-5
Cat. No. B1409223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine
CAS1214360-00-5
Molecular FormulaC6H3F4NO
Molecular Weight181.09 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC=C1F)C(F)(F)F
InChIInChI=1S/C6H3F4NO/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2H,(H,11,12)
InChIKeyBKCDBFKMFXHXDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine (CAS 1214360-00-5): A Specialized Fluorinated Pyridine Building Block for Drug Discovery and Chemical Synthesis


5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine (CAS 1214360-00-5) is a fluorinated heterocyclic building block featuring a pyridine core substituted with a 5-fluoro group, a 2-hydroxyl group, and a 3-trifluoromethyl group. It has the molecular formula C6H3F4NO and a molecular weight of 181.09 g/mol [1]. The compound exists primarily as the 2-pyridone tautomer and is valued in pharmaceutical and agrochemical research for introducing a unique combination of electron-withdrawing (F, CF3) and hydrogen-bond donating (OH) functionality into advanced intermediates [1].

Why 5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine Cannot Be Interchanged with Other Trifluoromethylpyridine Isomers


Within the trifluoromethylpyridine (TFMP) family, the precise positioning of fluorine and hydroxyl substituents dictates both physicochemical properties and biological performance. The 5-fluoro-2-hydroxy-3-(trifluoromethyl) substitution pattern creates a distinct electronic environment—the strong electron-withdrawing trifluoromethyl group at the 3-position combined with the 5-fluoro substituent modulates the pKa of the 2-hydroxy group and influences tautomeric equilibrium, which in turn affects hydrogen-bonding capacity, metabolic stability, and target binding [1]. Consequently, isomers such as 2-hydroxy-3-(trifluoromethyl)pyridine (lacking the 5-fluoro), 5-fluoro-2-hydroxypyridine (lacking the CF3), or 3-fluoro-2-hydroxy-5-(trifluoromethyl)pyridine (different substitution pattern) exhibit different lipophilicity, solubility, and biological activity profiles, rendering direct substitution without re-optimization invalid for structure-activity relationship (SAR) programs [1].

Quantitative Differentiation of 5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine Against Closest Analogs


IDO1 Inhibitory Potency of a Derivative Containing the 5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine Scaffold

A derivative incorporating the 5-fluoro-2-hydroxy-3-(trifluoromethyl)pyridine core as a key structural motif (BDBM50604026 / CHEMBL5192384) demonstrated an IC50 of 0.290 nM for inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) in IFNγ/LPS-stimulated human whole blood [1]. This potency is significantly greater than that of the clinical-stage IDO1 inhibitor epacadostat, which shows an IC50 of 75.9 nM in biochemical hIDO1 assays [2], representing an approximately 260-fold improvement in potency.

IDO1 inhibitor immuno-oncology enzyme inhibition

Lipophilicity (LogP) Comparison with 2-Hydroxy-3-(trifluoromethyl)pyridine

The 5-fluoro substituent significantly increases lipophilicity compared to the non-fluorinated analog. 5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine exhibits a calculated LogP of 1.53 , whereas the corresponding non-fluorinated analog 2-hydroxy-3-(trifluoromethyl)pyridine has a reported LogP of 0.71 at 25°C . This represents a >2-fold increase in lipophilicity.

physicochemical properties ADME lipophilicity

Commercial Purity and Supply Availability Comparison with 3-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine

The target compound is available from multiple commercial suppliers at purities up to 98% , whereas its close isomer 3-fluoro-2-hydroxy-5-(trifluoromethyl)pyridine (CAS 1040683-15-5) is offered at 95% purity . Higher purity reduces the need for additional purification steps and lowers the risk of side reactions in sensitive downstream transformations.

procurement purity supply chain

Physicochemical Property Differentiation: H-Bond Donor Count and TPSA

The presence of the 2-hydroxy group (as the pyridone tautomer) provides a single hydrogen-bond donor (HBD = 1) and contributes to a topological polar surface area (TPSA) of 29.1 Ų for the target compound [1]. In contrast, analogs lacking the hydroxyl group, such as 5-fluoro-3-(trifluoromethyl)pyridine, have HBD = 0 and significantly lower TPSA, altering solubility and binding characteristics.

drug-likeness polar surface area hydrogen bonding

High-Value Application Scenarios for 5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine Based on Differentiated Evidence


Immuno-Oncology IDO1 Inhibitor Lead Optimization

The exceptional IDO1 inhibitory potency (IC50 = 0.290 nM) observed in a derivative containing this scaffold positions 5-fluoro-2-hydroxy-3-(trifluoromethyl)pyridine as a privileged building block for optimizing next-generation IDO1 inhibitors [1]. Medicinal chemistry teams can prioritize this core when seeking sub-nanomolar potency improvements over earlier clinical candidates such as epacadostat.

CNS-Penetrant Drug Candidate Design

With a LogP of 1.53, significantly higher than the non-fluorinated analog (LogP = 0.71), this scaffold offers enhanced lipophilicity suitable for crossing the blood-brain barrier . Researchers developing therapeutics for central nervous system disorders, including psychiatric conditions, neurodegenerative diseases, and neuro-oncology, should consider this building block to improve CNS exposure.

High-Purity Building Block for Sensitive Chemical Transformations

The availability of this compound at 98% purity from commercial suppliers provides a distinct advantage over the 3-fluoro isomer (95% purity) . This higher purity is critical for applications involving air- and moisture-sensitive reagents, palladium-catalyzed cross-couplings, or late-stage functionalization where impurities can quench catalysts or generate unwanted byproducts.

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